molecular formula C28H24FN3O2 B251001 N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide

Cat. No.: B251001
M. Wt: 453.5 g/mol
InChI Key: DPTLXTIUOMYXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide, also known as FN-1501, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have significant pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide is not yet fully understood. However, it is believed to act through the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This dual mechanism of action may contribute to its potent antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. In addition, it has been shown to reduce inflammation and pain in various animal models. This compound has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide in lab experiments is its potent pharmacological effects. It has been shown to have significant effects at low concentrations, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide. One potential direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and mood disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent derivatives. Finally, the development of more efficient synthesis methods may help to overcome some of the limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide involves the reaction of 1-naphthoic acid with N-(4-aminophenyl)piperazine in the presence of 2-fluorobenzoyl chloride. The reaction proceeds through an amide bond formation and yields the desired product as a white solid. The purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor, anti-inflammatory, and analgesic effects. In addition, it has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.

Properties

Molecular Formula

C28H24FN3O2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H24FN3O2/c29-26-11-4-3-9-25(26)28(34)32-18-16-31(17-19-32)22-14-12-21(13-15-22)30-27(33)24-10-5-7-20-6-1-2-8-23(20)24/h1-15H,16-19H2,(H,30,33)

InChI Key

DPTLXTIUOMYXAR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5F

Origin of Product

United States

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